molecular formula C7H16FNO B13259416 1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol

1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol

Cat. No.: B13259416
M. Wt: 149.21 g/mol
InChI Key: XLFDPRWTWLTIGI-UHFFFAOYSA-N
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Description

1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol is an organic compound that features a fluorine atom, a methyl group, and an amino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol typically involves the reaction of a fluorinated alcohol with a secondary amine. One common method involves the reaction of 1-fluoro-2-propanol with methyl(propan-2-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Industrial methods may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium hydroxide (KOH).

Major Products

    Oxidation: The major products can include ketones or aldehydes, depending on the specific conditions.

    Reduction: The major products are typically different alcohol derivatives.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-propanol: Similar in structure but lacks the amino group.

    3-Fluoro-2-propanol: Similar in structure but with the fluorine atom in a different position.

    1-Amino-3-fluoropropanol: Similar but with the amino group directly attached to the propanol backbone.

Uniqueness

1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol is unique due to the presence of both a fluorine atom and a secondary amine group, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and specificity in various applications.

Properties

Molecular Formula

C7H16FNO

Molecular Weight

149.21 g/mol

IUPAC Name

1-fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol

InChI

InChI=1S/C7H16FNO/c1-6(2)9(3)5-7(10)4-8/h6-7,10H,4-5H2,1-3H3

InChI Key

XLFDPRWTWLTIGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC(CF)O

Origin of Product

United States

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